molecular formula C17H10F4N2O B15242579 4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile

4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile

Cat. No.: B15242579
M. Wt: 334.27 g/mol
InChI Key: FDBLPZCUHZIERO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile can be achieved through various synthetic routes. One common method involves the electrophilic fluorination of indole derivatives. For example, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at -78°C can yield fluorinated indoline derivatives . Another method involves the use of cesium fluoroxysulfate (CsOSO3F) or Selectfluor for the fluorination of indoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole oxides, while reduction can produce indoline derivatives .

Scientific Research Applications

4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to biological targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile is unique due to the combination of fluorine atoms and the trifluoromethoxy group, which can enhance its metabolic stability, bioavailability, and binding affinity to biological targets. This makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C17H10F4N2O

Molecular Weight

334.27 g/mol

IUPAC Name

2-[4-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetonitrile

InChI

InChI=1S/C17H10F4N2O/c18-16-12(5-6-13-15(16)10(7-8-22)9-23-13)11-3-1-2-4-14(11)24-17(19,20)21/h1-6,9,23H,7H2

InChI Key

FDBLPZCUHZIERO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C3=C(C=C2)NC=C3CC#N)F)OC(F)(F)F

Origin of Product

United States

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